3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline-based carboxamide derivative characterized by a fused heterocyclic core. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in oncology or multidrug resistance (MDR) pathways.
Properties
IUPAC Name |
3-amino-N-(1,3-benzothiazol-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-21(2)8-13-10(14(26)9-21)7-11-16(22)17(29-19(11)23-13)18(27)25-20-24-12-5-3-4-6-15(12)28-20/h3-7H,8-9,22H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMRFVKUZJUQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=NC5=CC=CC=C5S4)N)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects. For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific targets.
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with.
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The compound can be synthesized through various methods involving the reaction of benzothiazole derivatives with thienoquinoline intermediates. The synthetic pathway typically includes:
- Formation of Benzothiazole Derivative : Initial synthesis involves creating a benzothiazole core.
- Cyclization : Subsequent cyclization reactions lead to the formation of the thienoquinoline structure.
- Final Modifications : The introduction of amino and carboxamide groups is achieved through standard organic reactions such as amination and acylation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxic effects with IC50 values ranging from 0.85 μM to 6.75 μM across different derivatives tested .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-amino-N-(benzo[d]thiazol-2-yl)-... | A549 | 6.75 ± 0.19 |
| 3-amino-N-(benzo[d]thiazol-2-yl)-... | HCC827 | 5.13 ± 0.97 |
| 3-amino-N-(benzo[d]thiazol-2-yl)-... | NCI-H358 | 4.01 ± 0.95 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives exhibit promising activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives showed MIC values as low as 6.25 μg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with DNA and inhibit cell proliferation:
- DNA Binding : Compounds similar in structure have been shown to bind within the minor groove of DNA, which may disrupt replication and transcription processes .
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Clinical Evaluation : One study documented a derivative's effect on tumor growth in a murine model where it significantly reduced tumor size compared to controls.
- Safety Profile : Toxicological assessments indicate a favorable safety profile with minimal side effects observed at therapeutic doses.
Comparison with Similar Compounds
Key Observations :
- Benzo[d]thiazole vs. Thiazole/Thiophene : The target compound’s benzo[d]thiazole group (aromatic, planar) may enhance π-π stacking interactions compared to smaller heterocycles (e.g., 5-methylthiazole in B8) .
- 7,7-Dimethyl vs.
- Electron-Withdrawing vs. Donor Groups: The dichlorophenyl and bromo substituents in introduce electron-withdrawing effects, altering binding affinity compared to the target compound’s unhalogenated benzothiazole.
Cytotoxicity and Anticancer Potential
- B8 (Tetrahydroquinoline analog): Demonstrated cytotoxicity against MCF-7 (breast adenocarcinoma, IC₅₀ = 12.3 µM), A549 (lung adenocarcinoma, IC₅₀ = 18.7 µM), and K562 (leukemia, IC₅₀ = 9.8 µM) . The 3,4-dimethoxyphenyl group likely enhances membrane permeability.
- Target Compound : Predicted activity based on structural similarity: The benzo[d]thiazole moiety may improve kinase inhibition (e.g., EGFR or P-gp targets) compared to B8’s thiazole group.
Multidrug Resistance (MDR) Reversal Activity
- B8 : At 25 µM, increased Rh123 retention in MES-SA-DX5 cells by 3.2-fold, indicating P-glycoprotein (P-gp) inhibition . The thiazole-carboxamide scaffold is critical for this activity.
Physicochemical and Spectral Properties
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
